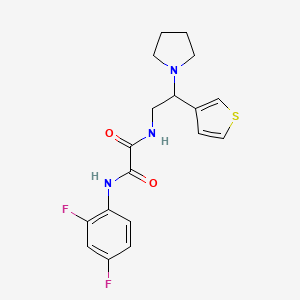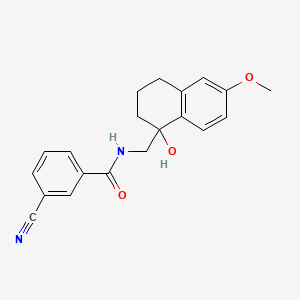![molecular formula C18H12N2O3 B2638666 2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-90-4](/img/structure/B2638666.png)
2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex chemical structure . It contains a 2-oxoquinoline structure , which is a type of heterocyclic compound commonly found in many natural products and synthetic compounds.
Synthesis Analysis
The synthesis of similar compounds has been achieved by one-pot reactions . For example, an efficient synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives was achieved by one-pot reaction of one equivalent of aromatic amines with two equivalents of diethyl malonate .
Molecular Structure Analysis
The molecular structure of this compound is complex, and it includes a 2-oxoquinoline structure . The structure of similar compounds has been confirmed by IR, NMR, and mass spectra .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reaction of one equivalent of aromatic amines with two equivalents of diethyl malonate in diphenyl ether, catalyzed with triethylamine, resulted in the synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate has a molecular weight of 217.22, is beige to pale-yellow solid in physical form, and is stored in a refrigerator .
科学的研究の応用
- Safety Assessment : Ongoing research evaluates the safety of these compounds using ex vivo and in vivo models .
- Exploration : Researchers have screened derivatives of 2-oxoquinoline by introducing various functional groups to identify potential antitumor compounds .
- Methodology : The compound was characterized using chlorobenzoyl chloride in acetonitrile at room temperature. Clean spectroscopic, spectrometric, and thermal analyses provided insights into its reaction profile .
- Procedure : A triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride yielded this compound in good yield. The straightforward procedure makes it notable .
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
Antitumor Potential
Spectroscopic and Thermal Analyses
Synthesis of 2-Oxo-1,2-dihydroquinoline-8-yl 4-Chlorobenzoate
作用機序
Target of Action
Similar compounds have been found to inhibit the acetylcholinesterase enzyme (ache) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the acetylcholinesterase enzyme (ache), which plays a crucial role in nerve impulse transmission .
Biochemical Pathways
Based on the inhibition of ache, it can be inferred that it may affect the cholinergic pathway, which is involved in many functions of the nervous system .
Result of Action
Similar compounds have been found to cause apoptosis in hela cells .
Safety and Hazards
将来の方向性
The future directions for the study of similar compounds include further exploration of their synthesis, evaluation of their biological activities, and development of their applications in medicinal chemistry and drug discovery . For example, the synthesis of functionalized quinolin-2(1H)-ones has been a subject of extensive research, and further exploration is expected .
特性
IUPAC Name |
2-[(2-oxo-1H-quinolin-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-16-12(9-11-5-1-4-8-15(11)19-16)10-20-17(22)13-6-2-3-7-14(13)18(20)23/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDVNPYNDMGPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2638584.png)
![N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638586.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2638587.png)

![11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2638590.png)
![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)
![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)
![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)